molecular formula C6H12Cl2OSi2 B091593 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE CAS No. 15948-19-3

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE

Cat. No.: B091593
CAS No.: 15948-19-3
M. Wt: 227.23 g/mol
InChI Key: QNXUEHHVVZBQHD-UHFFFAOYSA-N
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Description

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE is an organosilicon compound with the molecular formula C6H12Cl2OSi2. It is a type of disiloxane, a class of silicon-based compounds. This compound is known for its use as a silylating reagent, particularly in the protection of hydroxy functions of ribonucleosides.

Mechanism of Action

Target of Action

This compound is primarily used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. For instance, it has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents . This suggests that its stability and reactivity could be significantly affected by the presence of water or humidity in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE can be synthesized through the reaction of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane with various reagents under controlled conditions. The synthesis involves the use of chlorosilanes and vinylsilanes as starting materials. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The vinyl groups can participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Addition Reactions: Hydrosilylation reactions often use platinum-based catalysts and are conducted under an inert atmosphere to prevent oxidation.

Major Products Formed

    Substitution Reactions: Products include various substituted disiloxanes, depending on the nucleophile used.

    Addition Reactions: Products include hydrosilylated derivatives with new silicon-carbon bonds.

Scientific Research Applications

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE has several applications in scientific research:

    Chemistry: Used as a silylating reagent for protecting hydroxy functions in organic synthesis.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of silicone-based materials and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in addition reactions.

    1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: Similar but with different substituents, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its combination of chlorine and vinyl groups, which provide versatility in chemical reactions. This makes it particularly useful in organic synthesis and industrial applications where both reactivity and stability are required .

Properties

IUPAC Name

chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUEHHVVZBQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(O[Si](C)(C=C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936108
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
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Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15948-19-3
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15948-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane
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